molecular formula C16H22N2O2 B2727687 (4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(phenyl)methanone CAS No. 2034468-28-3

(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(phenyl)methanone

Cat. No. B2727687
CAS RN: 2034468-28-3
M. Wt: 274.364
InChI Key: ODLAEIAPODOAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(phenyl)methanone” includes a pyrrolidine ring and a piperidine ring, both of which are five-membered nitrogen heterocycles . The molecule also contains a phenyl group and a methanone group.

Scientific Research Applications

  • Antimicrobial Applications :

    • Synthesis of Antimicrobial Active New Molecular Entities : A study by Ramudu et al. (2017) explored the synthesis of antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives. These new chemical entities (NCEs) showed potential microbial activities equivalent to fexofenidine, used as a biological standard, indicating a significant contribution to antimicrobial research (Ramudu et al., 2017).
  • Structural Analysis :

    • Crystal Structure Analysis : The work by Revathi et al. (2015) involved the crystal structure analysis of a compound with 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents, showcasing the compound's structural properties (Revathi et al., 2015).
  • Pharmaceutical Research and Synthesis :

    • Palladium-Catalyzed β-Selective C(sp3)-H Arylation : Millet and Baudoin (2015) developed a palladium-catalyzed migrative Negishi coupling method to access 3-aryl-N-Boc-piperidines. This process demonstrates the compound's importance in constructing pharmaceuticals (Millet & Baudoin, 2015).
  • Cancer Research :

    • Synthesis and Antileukemic Activity : Vinaya et al. (2011) synthesized derivatives of the compound with demonstrated antiproliferative activity against human leukemia cells. This indicates its potential application in cancer treatment (Vinaya et al., 2011).
  • Agricultural Chemistry :

    • Herbicidal Activity Evaluation : A study by Fu et al. (2019) on aryl-naphthyl methanone derivatives, including compounds similar to the query chemical, found these derivatives to have preferable herbicidal activity. This suggests potential applications in agriculture (Fu et al., 2019).

properties

IUPAC Name

[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-8-11-18(12-15)14-6-9-17(10-7-14)16(20)13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLAEIAPODOAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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